molecular formula C23H29BrCl3NO2 B12760095 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride CAS No. 119585-27-2

2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B12760095
CAS No.: 119585-27-2
M. Wt: 537.7 g/mol
InChI Key: QTTHICRCKNYDHR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including:

    Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or a brominating agent.

    Attachment of the dimethylamino group:

    Esterification with 2,4-dichlorobenzoic acid: The final step involves esterification of the intermediate compound with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.

    Biology: The compound may be used in studies involving biological interactions, such as binding studies with proteins or nucleic acids.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
  • 2-(4-Fluorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
  • 2-(4-Methylphenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride

Uniqueness

2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.

Properties

CAS No.

119585-27-2

Molecular Formula

C23H29BrCl3NO2

Molecular Weight

537.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-8-(dimethylamino)octyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C23H28BrCl2NO2.ClH/c1-27(2)14-6-4-3-5-7-18(17-8-10-19(24)11-9-17)16-29-23(28)21-13-12-20(25)15-22(21)26;/h8-13,15,18H,3-7,14,16H2,1-2H3;1H

InChI Key

QTTHICRCKNYDHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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